Iridomyrmecin
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Overview
Description
Iridomyrmecin is a naturally occurring iridoid, classified as a monoterpenoid. It was first isolated from ants of the genus Iridomyrmex . This compound serves as a defensive chemical for these ants and has also evolved into a sex pheromone in certain wasps, such as those in the genus Leptopilina . This compound is also found in various plants, including Actinidia polygama .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iridomyrmecin involves several steps, starting from simpler organic compounds. One common synthetic route includes the selective allylic oxidation of precursor compounds, followed by regioselective elimination and oxidation to form the lactone structure . Another method involves the reduction of nepetalactol using diisobutylaluminum hydride (DIBAL-H), which provides an efficient pathway to produce iridoid lactones .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plants and insects. The extraction process includes percolation with ethanol or methanol, followed by partitioning with various solvents like petroleum ether, dichloromethane, and ethyl acetate . Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used for the purification of this compound .
Chemical Reactions Analysis
Types of Reactions: Iridomyrmecin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as iridodial and iridolactone.
Reduction: Reduction reactions can convert this compound into different stereoisomers.
Substitution: Substitution reactions can modify the functional groups attached to the this compound skeleton.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include singlet oxygen and IBX-ditriflate.
Reducing Agents: Diisobutylaluminum hydride (DIBAL-H) is frequently used for reduction reactions.
Solvents: Solvents like dichloromethane, ethyl acetate, and methanol are commonly used in these reactions.
Major Products:
Oxidation Products: Iridodial and iridolactone.
Reduction Products: Various stereoisomers of this compound.
Scientific Research Applications
Iridomyrmecin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of iridomyrmecin involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Iridomyrmecin is structurally similar to other iridoids, such as:
Nepetalactone: Found in catnip, it shares a similar lactone structure but differs in its biological activity.
Iridodial: An oxidation product of this compound, it has similar chemical properties but different applications.
Isothis compound: A stereoisomer of this compound, it exhibits different biological activities.
Uniqueness: this compound’s uniqueness lies in its dual role as a defensive chemical and a sex pheromone, which is not commonly observed in other iridoids .
Properties
CAS No. |
485-43-8 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3 |
InChI Key |
LYEFRAMOOLOUKA-UHFFFAOYSA-N |
SMILES |
CC1CCC2C1COC(=O)C2C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]1COC(=O)[C@H]2C |
Canonical SMILES |
CC1CCC2C1COC(=O)C2C |
Synonyms |
iridomyrmecin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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